
Sulfonterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfonterol is a synthetic compound classified as a β2-adrenergic receptor agonist. It was initially developed by Smith Kline & French Laboratories Ltd. and is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma . The compound is a benzenemethanol derivative and has a molecular formula of C14H23NO4S .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfonterol involves multiple steps, starting from benzenemethanol derivatives. The key steps include:
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: Sulfonterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonic acid derivatives.
科学研究应用
Sulfonterol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating respiratory diseases and its role as a bronchodilator.
Industry: Used in the development of new pharmaceuticals and as a model compound in drug design.
作用机制
Sulfonterol exerts its effects by binding to β2-adrenergic receptors, which are G protein-coupled receptors located on the surface of smooth muscle cells in the respiratory tract. Upon binding, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .
相似化合物的比较
Salmeterol: Another β2-adrenergic receptor agonist used for asthma and chronic obstructive pulmonary disease.
Formoterol: A long-acting β2-adrenergic receptor agonist with similar applications.
Uniqueness: Sulfonterol is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. This makes it particularly effective in certain therapeutic contexts compared to other β2-adrenergic receptor agonists .
属性
CAS 编号 |
56490-95-0 |
|---|---|
分子式 |
C14H23NO4S |
分子量 |
301.40 g/mol |
IUPAC 名称 |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C14H23NO4S/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19/h5-7,13,15-17H,8-9H2,1-4H3 |
InChI 键 |
RTLJQOLVPIGICL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


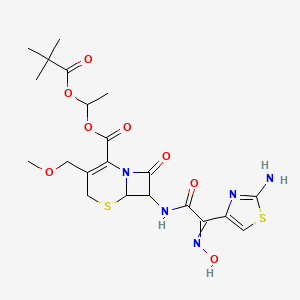
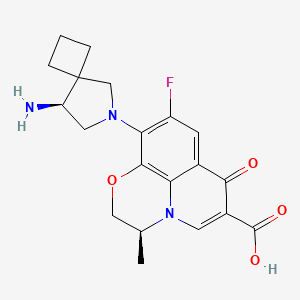
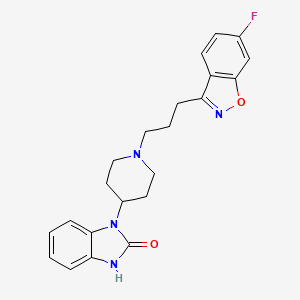
![2-[4-(1,1-Diphenylbut-1-en-2-yl)phenoxy]acetic acid](/img/structure/B10782282.png)
![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)
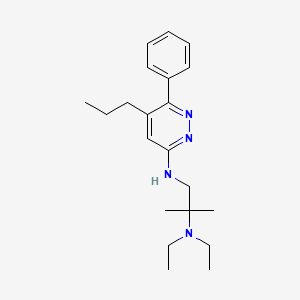
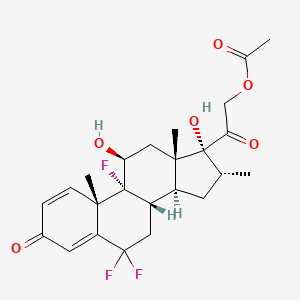
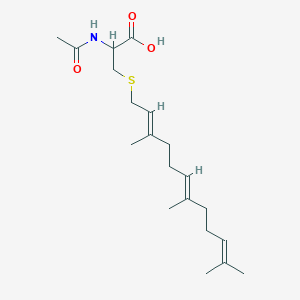
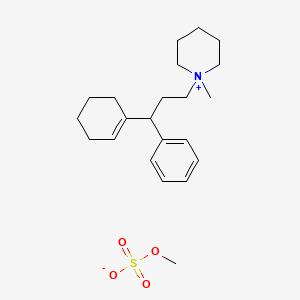
![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)

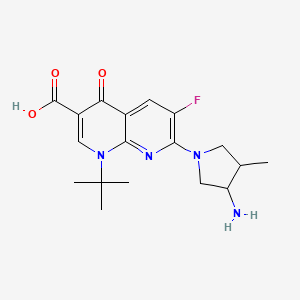
![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)
